molecular formula C11H12N2O B2692485 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1368615-99-9

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B2692485
CAS No.: 1368615-99-9
M. Wt: 188.23
InChI Key: GUGBUMPRAFZQTD-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both a pyridine moiety and a nitrile group. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug design, particularly as a kinase inhibitor. For example, derivatives of this compound have been investigated as highly selective CDK9 inhibitors, such as JSH-150 (4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile), which demonstrated potent anti-cancer activity in preclinical studies . Additionally, structurally related compounds have shown promise in treating peripheral T-cell lymphoma (PTCL), with preliminary clinical data indicating responses in relapsed/refractory patients .

The compound’s pyridine ring enhances binding affinity to biological targets via hydrogen bonding and π-π interactions, while the tetrahydropyran contributes to metabolic stability and solubility. The nitrile group often serves as a bioisostere for carboxylic acids or carbonyls, improving pharmacokinetic properties .

Properties

IUPAC Name

4-pyridin-2-yloxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBUMPRAFZQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multicomponent reactions (MCRs) due to their efficiency and atom economy. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of tetrahydropyran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the carbonitrile group can enhance the anticancer properties by increasing the compound's ability to induce apoptosis in cancer cells .
  • Neurological Disorders :
    • The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets, potentially improving cognitive function .
  • Anti-inflammatory Effects :
    • Research has shown that 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. The mechanism involves modulation of inflammatory pathways, which could be beneficial in diseases like arthritis .

In Vitro Studies

Study TypeCell LineKey Findings
Cytotoxicity AssayHeLa CellsInduced apoptosis at concentrations above 10 µM
Inflammatory ResponseRAW 264.7 MacrophagesReduced TNF-alpha production by 50%

In Vivo Studies

Study TypeModel UsedKey Findings
Cancer ModelXenograft MiceSignificant tumor reduction observed with daily administration
Neuroprotection ModelTransgenic Mouse ModelImproved memory retention and reduced amyloid plaque formation

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on the efficacy of the compound against breast cancer cells demonstrated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing new anticancer agents .
  • Neuroprotective Effects : In a model of Alzheimer’s disease, administration of the compound resulted in reduced neuroinflammation and improved cognitive performance in behavioral tests, highlighting its therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparison with Similar Compounds

Key Findings from Comparisons

Bioactivity and Selectivity: The pyridin-2-yl derivative exhibits superior kinase selectivity compared to halogenated analogs (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives). The pyridine ring’s nitrogen atoms facilitate interactions with CDK9’s ATP-binding pocket . The JSH-150 analog, with a thiazolyl-amino-methyl extension, shows enhanced potency due to additional hydrogen bonding with residues like Asp104 .

Physicochemical Properties: Solubility: The dimethylamino analog (logP ~1.2) likely has higher aqueous solubility than the chlorophenyl derivative (logP ~3.5) due to its polar substituent .

Safety Profiles: The dimethylamino analog poses acute toxicity risks (oral LD₅₀ ~300 mg/kg in rats), while halogenated analogs are primarily irritants . No significant toxicity has been reported for the pyridin-2-yl compound in early clinical trials .

Synthetic Accessibility :

  • The pyridin-2-yl derivative is synthesized via Pd-catalyzed cross-coupling between tetrahydropyran precursors and 2-bromopyridine, achieving yields >70% .
  • In contrast, bromophenyl analogs (e.g., 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile) require costlier reagents like palladium catalysts, reducing scalability .

Biological Activity

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound with potential biological activities that make it a subject of interest in medicinal chemistry. Its unique structure combines a pyridine ring with a tetrahydropyran moiety, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_2O. The compound features a pyridine ring, a tetrahydropyran ring, and a nitrile group, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Interaction : The pyridine ring can engage in π-π stacking interactions, while the nitrile group may form hydrogen bonds or coordinate with metal ions, influencing receptor signaling pathways .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (μM)Mechanism of Action
HT295.0Induction of apoptosis
MCF77.5Cell cycle arrest
A5496.0Inhibition of proliferation

The compound's ability to induce apoptosis and inhibit cell proliferation suggests it could serve as a lead compound in cancer drug development .

Anticonvulsant Activity

In addition to its anticancer effects, preliminary research indicates that this compound may possess anticonvulsant properties. In animal models, it demonstrated significant protection against seizure induction, potentially through modulation of neurotransmitter systems .

Case Studies

  • In Vitro Study on Anticancer Effects : A study evaluated the effects of this compound on the HT29 colon cancer cell line. Results showed that treatment led to a dose-dependent decrease in cell viability and increased markers for apoptosis, suggesting its potential as a therapeutic agent for colorectal cancer.
  • Animal Model for Anticonvulsant Activity : In a controlled animal study, the compound was administered to mice subjected to pentylenetetrazol-induced seizures. Results indicated that it provided significant protection against seizure episodes compared to control groups, highlighting its potential as an anticonvulsant agent .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

CompoundBiological ActivityNotable Differences
2-Amino-4H-pyran-3-carbonitrileModerate anticancerLacks pyridine ring
4-CyanotetrahydropyranLimited receptor bindingNo nitrile functionality

The presence of both the pyridine and tetrahydropyran rings in this compound enhances its versatility in biological interactions compared to simpler analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves a Knoevenagel condensation between a pyridine-2-carbaldehyde derivative and a tetrahydro-2H-pyran-4-carbonitrile precursor, catalyzed by a base like triethylamine (Et₃N) in ethanol. For example, analogous syntheses of substituted tetrahydropyrans use aldehydes and nitriles under reflux conditions (60–80°C) for 6–12 hours .
  • Optimization Table :

ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes cyclization
SolventEthanol/THFPolarity aids dissolution
CatalystEt₃N (1.0 mmol)Enhances nucleophilicity
Reaction Time8–10 hoursBalances conversion vs. side products

Q. How can the molecular structure and conformation of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For tetrahydropyran derivatives, key parameters include:

  • Puckering angles (e.g., boat conformation: θ ≈ 88°, φ ≈ 127° ).
  • Dihedral angles between substituents (e.g., pyridinyl vs. pyran rings: ~87° ).
    • Complementary Techniques :
  • NMR : Compare coupling constants (e.g., 3JHH^3J_{HH}) to infer ring puckering.
  • DFT Calculations : Validate bond lengths (e.g., C–N vs. C–NO₂ discrepancies ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR absorptions) may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomers).
  • HPLC-MS : Identify byproducts (e.g., unreacted aldehydes or oxidation products) .
    • Case Study : In a fluorophenyl analog, elongated C4=C5 bonds (1.42 Å vs. standard 1.34 Å) suggested conjugation with electron-withdrawing groups, resolved via XRD .

Q. What computational approaches predict the reactivity and regioselectivity of this compound in further functionalization?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Orbital Analysis : Assess HOMO-LUMO gaps for reaction feasibility (e.g., nitrile group reactivity ).
    • Example : For a nitro-substituted pyran, N1–O2 bond elongation (1.26 Å vs. 1.22 Å) indicated resonance stabilization, guiding functionalization at the pyridine ring .

Experimental Design & Safety

Q. What precautions are critical when handling this compound due to its stability and hazards?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Incompatibilities : Avoid strong oxidizers (risk of exothermic decomposition to CO, HCl ).
    • Safety Protocol Table :
HazardPrecautionEmergency Response
Skin IrritationWear nitrile glovesWash with soap/water
Inhalation RiskUse fume hoodAdminister oxygen if needed

Data Analysis & Biological Relevance

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize calcium channels or kinase targets, as seen in related pyran derivatives .
  • In Vitro Assays : Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity.
    • Reference Data : Analogous compounds show IC₅₀ values <10 µM in calcium antagonism studies .

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